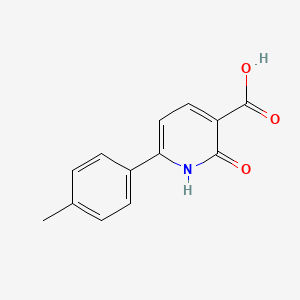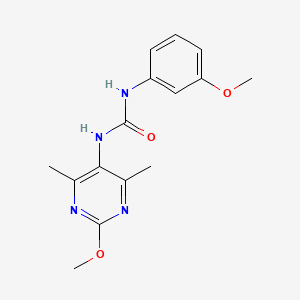
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy and methyl groups, and a phenylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea typically involves the following steps:
-
Formation of the Pyrimidine Intermediate
Starting Materials: 2,4,6-trimethylpyrimidine and methanol.
Reaction: The pyrimidine is reacted with methanol in the presence of an acid catalyst to introduce the methoxy group at the 2-position.
-
Formation of the Phenylurea Intermediate
Starting Materials: 3-methoxyaniline and phosgene.
Reaction: 3-methoxyaniline is reacted with phosgene to form 3-methoxyphenyl isocyanate.
-
Coupling Reaction
Starting Materials: The pyrimidine intermediate and the phenylurea intermediate.
Reaction: The two intermediates are coupled under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Agricultural Chemistry: Explored as a herbicide or pesticide due to its ability to interfere with plant growth pathways.
Material Science: Studied for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases or proteases, which are crucial for cell signaling and proliferation.
Pathway Modulation: It can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.
相似化合物的比较
Similar Compounds
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-phenylurea: Lacks the methoxy group on the phenyl ring, which may affect its biological activity.
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(4-methoxyphenyl)urea: Has the methoxy group at a different position on the phenyl ring, potentially altering its interaction with molecular targets.
Uniqueness
1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea is unique due to the specific positioning of its methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with molecular targets in a distinct manner compared to its analogs.
属性
IUPAC Name |
1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-13(10(2)17-15(16-9)22-4)19-14(20)18-11-6-5-7-12(8-11)21-3/h5-8H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGLTXBJSNQPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)C)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2812505.png)
![2-Chloro-5-{[4-(thiophene-2-sulfonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2812506.png)
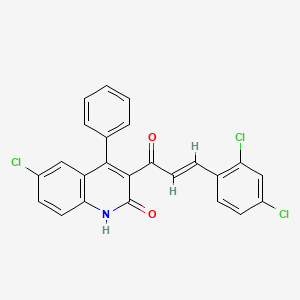
![2,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2812512.png)
![methyl 4-{[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2812513.png)
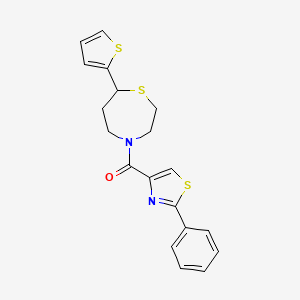
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2812515.png)
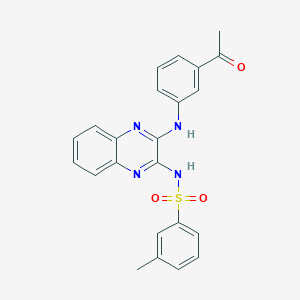
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2812517.png)
![4-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)-2-methylpyridine](/img/structure/B2812519.png)
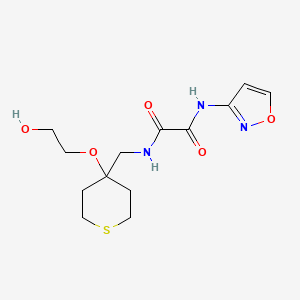
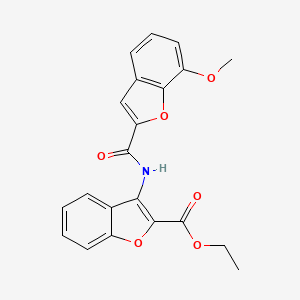
![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)
